

Apatinib Solubility: Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Apatinib
Cat. No.:	B1193564

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving **Apatinib** in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **Apatinib** in DMSO and PBS?

Apatinib exhibits high solubility in organic solvents like DMSO but is sparingly soluble to insoluble in aqueous buffers such as PBS.[\[1\]](#)[\[2\]](#)[\[3\]](#) For quantitative details, refer to the table below.

Q2: Why does **Apatinib** have poor solubility in PBS?

Apatinib is a hydrophobic molecule, which results in low solubility in aqueous solutions like water or PBS.[\[4\]](#)[\[5\]](#)[\[6\]](#) Its chemical structure lends itself to better dissolution in organic solvents.

Q3: What is the best practice for preparing **Apatinib** for aqueous-based in vitro assays?

The recommended method is to first dissolve **Apatinib** in 100% DMSO to create a high-concentration stock solution.[\[1\]](#)[\[7\]](#) This stock solution can then be serially diluted into your aqueous buffer (e.g., PBS or cell culture media) to achieve the final desired concentration. This two-step process is crucial for minimizing precipitation.[\[1\]](#)[\[8\]](#)

Q4: What is the maximum recommended final concentration of DMSO in cell-based experiments?

To avoid solvent-induced cytotoxicity or interference with experimental results, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%. [8][9] It is essential to include a vehicle control (media with the same final DMSO concentration) in all experiments.[9]

Q5: How should I store **Apatinib** solutions?

Apatinib as a solid powder should be stored at -20°C for long-term stability (≥ 4 years).[1]

Apatinib stock solutions prepared in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[10] It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Aqueous working solutions of **Apatinib** are not stable and should be prepared fresh for each experiment; storage for more than one day is not recommended.[1]

Quantitative Solubility Data

The solubility of **Apatinib** can vary slightly between different product batches and according to the specific characteristics of the solvent used (e.g., purity, water content).

Solvent	Reported Solubility	Molar Concentration (approx.)	Source(s)
DMSO	30 - 100 mg/mL	75.5 - 251.6 mM	[1][2][3][11][12]
PBS (pH 7.2)	Insoluble / Sparingly Soluble	N/A	[1][2][5]
DMSO:PBS (1:1, pH 7.2)	~0.25 mg/mL	~0.63 mM	[1]
DMSO:PBS (1:3, pH 7.2)	~0.25 mg/mL	~0.63 mM	[11][12]
Ethanol	~1 mg/mL	~2.5 mM	[1][11]

Note: The molecular weight of **Apatinib** is 397.47 g/mol .[13] Moisture-absorbing DMSO can reduce solubility; always use fresh, anhydrous DMSO for best results.[2][3]

Troubleshooting Guide

Problem 1: My **Apatinib** powder is not dissolving completely in DMSO.

- Possible Cause: The DMSO may have absorbed moisture, which significantly reduces its ability to dissolve hydrophobic compounds like **Apatinib**.[\[2\]](#)[\[3\]](#)
 - Solution: Always use fresh, anhydrous, high-purity DMSO. Keep the solvent bottle tightly sealed and stored in a desiccator.
- Possible Cause: You are attempting to prepare a solution that exceeds the upper solubility limit of **Apatinib**.
 - Solution: Refer to the solubility data table and prepare a stock solution within the reported concentration range (e.g., 20-50 mg/mL).
- Possible Cause: Insufficient mixing.
 - Solution: Vortex the solution thoroughly. If dissolution is still slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[\[9\]](#)[\[10\]](#)

Problem 2: **Apatinib** precipitated when I diluted my DMSO stock into PBS or cell culture media.

This is a common issue caused by **Apatinib**'s low aqueous solubility. When the high-concentration DMSO stock is diluted into an aqueous environment, the **Apatinib** concentration may exceed its solubility limit in the final mixture, causing it to crash out of solution.[\[14\]](#)

- Solution 1: Perform Serial Dilutions. Instead of adding a small volume of highly concentrated stock directly to the full volume of media, perform one or more intermediate dilution steps. This gradual reduction in DMSO concentration helps keep the compound in solution.[\[8\]](#)
- Solution 2: Ensure Rapid Mixing. Add the DMSO stock dropwise into the vortexing aqueous buffer. This prevents localized high concentrations of the compound from forming, which can initiate precipitation.
- Solution 3: Check Final DMSO Concentration. Ensure the final percentage of DMSO is as low as possible (ideally <0.5%) while still maintaining **Apatinib** solubility at the desired final concentration.

- Solution 4: Gentle Warming & Sonication. If a precipitate forms, gently warming the solution to 37°C while mixing or sonicating for a few minutes may help redissolve the compound.[10] However, this may not be a stable solution over time.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL **Apatinib** Stock Solution in DMSO

Materials:

- **Apatinib** powder (Formula Weight: 397.47 g/mol)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Preparation: Work in a chemical fume hood or a designated area for handling chemical powders. Allow the **Apatinib** vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Weighing: Accurately weigh the desired amount of **Apatinib** powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of **Apatinib**.
- Dissolving: Transfer the weighed powder into a sterile tube. Add the appropriate volume of fresh, anhydrous DMSO (in this example, 1 mL).
- Mixing: Tightly cap the tube and vortex thoroughly until all the solid is completely dissolved. The solution should be clear. If needed, gentle warming (37°C) or sonication can be applied. [9]
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[9][10]

Protocol 2: Preparation of a 10 μ M **Apatinib** Working Solution in PBS

Materials:

- 50 mg/mL **Apatinib** stock solution in DMSO (from Protocol 1). This is equivalent to 125.79 mM.
- Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Intermediate Dilution (Recommended): To minimize precipitation, first create an intermediate dilution.
 - Pipette 2 μ L of the 125.79 mM DMSO stock solution into 998 μ L of PBS. This creates a 1:500 dilution, resulting in a 251.6 μ M solution in PBS with 0.2% DMSO. Mix thoroughly by gentle inversion or pipetting.
- Final Dilution:
 - Pipette the required volume of the intermediate solution into the final volume of PBS. To make 1 mL of a 10 μ M working solution, take 39.75 μ L of the 251.6 μ M intermediate solution and add it to 960.25 μ L of PBS.
 - Vortex gently to ensure a homogenous solution.
- Final Check: The final DMSO concentration in this working solution will be extremely low (~0.008%), well below the cytotoxic threshold for most cell lines.
- Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions for more than one day.[1]

Visualization

Caption: Workflow for preparing **Apatinib** solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Apatinib and gamabufotalin co-loaded lipid/Prussian blue nanoparticles for synergistic therapy to gastric cancer with metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Apatinib inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Apatinib | CAS 811803-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Apatinib Solubility: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193564#apatinib-solubility-in-dmso-versus-pbs\]](https://www.benchchem.com/product/b1193564#apatinib-solubility-in-dmso-versus-pbs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com